1,6-Bis(4-nitrophenyl)-1,3,5-hexatriene
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Overview
Description
1,6-Bis(4-nitrophenyl)-1,3,5-hexatriene is an organic compound with the molecular formula C18H12N2O4. It is characterized by the presence of two nitrophenyl groups attached to a hexatriene backbone. This compound is of interest due to its unique photophysical and photochemical properties, making it a subject of study in various scientific fields .
Preparation Methods
The synthesis of 1,6-Bis(4-nitrophenyl)-1,3,5-hexatriene typically involves the reaction of 4-nitrobenzaldehyde with a suitable diene precursor under specific conditions. One common method is the Wittig reaction, where 4-nitrobenzaldehyde reacts with a phosphonium ylide to form the desired hexatriene compound. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran .
Chemical Reactions Analysis
1,6-Bis(4-nitrophenyl)-1,3,5-hexatriene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of dicarboxylic acids.
Reduction: Reduction of the nitro groups can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amino derivatives.
Scientific Research Applications
1,6-Bis(4-nitrophenyl)-1,3,5-hexatriene has several applications in scientific research:
Chemistry: It is used as a model compound to study photophysical and photochemical properties, including fluorescence and isomerization behaviors.
Biology: The compound’s fluorescence properties make it useful in biological imaging and as a fluorescent probe in various assays.
Medicine: Research is ongoing to explore its potential as a photosensitizer in photodynamic therapy for cancer treatment.
Mechanism of Action
The mechanism of action of 1,6-Bis(4-nitrophenyl)-1,3,5-hexatriene involves its interaction with light, leading to the excitation of electrons and subsequent fluorescence emission. The compound’s photophysical properties are influenced by solvent polarity, which affects the Stokes shift and quantum yield. The presence of nitro groups facilitates charge transfer processes, contributing to its unique photochemical behavior .
Comparison with Similar Compounds
1,6-Bis(4-nitrophenyl)-1,3,5-hexatriene can be compared with similar compounds such as 1,6-Bis(4-cyanophenyl)-1,3,5-hexatriene. While both compounds share a hexatriene backbone, the presence of different substituents (nitro vs. cyano) results in distinct photophysical properties. For instance, 1,6-Bis(4-cyanophenyl)-1,3,5-hexatriene exhibits solvent-independent fluorescence maxima, whereas this compound shows significant solvent-dependent shifts .
Similar compounds include:
- 1,6-Bis(4-cyanophenyl)-1,3,5-hexatriene
- 1,6-Bis(4-methoxyphenyl)-1,3,5-hexatriene
- 1,6-Bis(4-chlorophenyl)-1,3,5-hexatriene .
Properties
CAS No. |
34944-33-7 |
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Molecular Formula |
C18H14N2O4 |
Molecular Weight |
322.3 g/mol |
IUPAC Name |
1-nitro-4-[(1E,3E,5E)-6-(4-nitrophenyl)hexa-1,3,5-trienyl]benzene |
InChI |
InChI=1S/C18H14N2O4/c21-19(22)17-11-7-15(8-12-17)5-3-1-2-4-6-16-9-13-18(14-10-16)20(23)24/h1-14H/b2-1+,5-3+,6-4+ |
InChI Key |
OYPMHQIMQGZDHK-CRQXNEITSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C=C/C=C/C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1C=CC=CC=CC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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